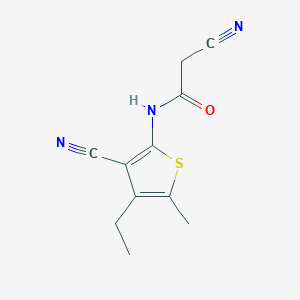

2-cyano-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-cyano-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c1-3-8-7(2)16-11(9(8)6-13)14-10(15)4-5-12/h3-4H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCLAUGHTOEEQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=C1C#N)NC(=O)CC#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of cyanoacetamides often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents, as well as the control of reaction parameters, are crucial for efficient industrial synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-cyano-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide undergoes various chemical reactions, including:

Condensation Reactions: The active hydrogen on the C-2 position allows for condensation reactions with aldehydes and ketones to form heterocyclic compounds.

Substitution Reactions: The cyano and acetamide groups can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Aldehydes and Ketones: For condensation reactions.

Nucleophiles: Such as amines and thiols for substitution reactions.

Catalysts: Triethylamine and other basic catalysts are often used to facilitate these reactions.

Major Products

The major products formed from these reactions are typically heterocyclic compounds, which have significant applications in medicinal chemistry and materials science .

Wissenschaftliche Forschungsanwendungen

2-cyano-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-cyano-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide involves its interaction with various molecular targets and pathways. The cyano and acetamide groups can form hydrogen bonds and interact with biological macromolecules, leading to inhibition or modulation of their activity. The exact molecular targets and pathways depend on the specific derivative and its application .

Vergleich Mit ähnlichen Verbindungen

NMR and Mass Spectrometry Data

- Target Compound (analogous data): Thiophene derivatives often exhibit distinct deshielding in ¹H NMR due to electron-withdrawing cyano groups. For example, 3h (3,5-dimethoxybenzyl derivative) shows δ 6.18–6.6 ppm for aromatic protons, while 3e (phenylethyl) displays δ 6.9–7.24 ppm .

- Molecular Weight Trends :

Table 2: Physicochemical Comparison

| Compound | ¹H NMR Features (DMSO-d6) | Molecular Weight (m/z) |

|---|---|---|

| 3e | δ 1.45 (–CH3), 3.30 (–CH2–CN) | 219.25 |

| 3h | δ 3.83 (–(OCH3)2), 6.18 (ArH) | 235.25 |

| Target (predicted) | δ ~2.5 (–CH2CH3), ~6.5 (thiophene) | ~290–300 |

Biologische Aktivität

2-cyano-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide is a compound belonging to the cyanoacetamide family, recognized for its diverse applications in organic synthesis and medicinal chemistry. The compound's unique structure, featuring both cyano and acetamide functional groups, positions it as a versatile intermediate in the synthesis of various heterocyclic compounds. This article delves into its biological activity, highlighting research findings, case studies, and potential therapeutic applications.

Molecular Formula: C₁₁H₁₁N₃OS

Molecular Weight: 227.29 g/mol

InChI Key: InChI=1S/C11H11N3OS/c1-3-8-7(2)16-11(9(8)6-13)14-10(15)4-5-12/h3-4H2,1-2H3,(H,14,15)

LogP: 3.1173

Polar Surface Area: 49.865 Ų

Biological Activity Overview

The biological activity of 2-cyano-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide has been explored primarily through its derivatives, which exhibit promising antimicrobial and antitumor properties.

Antimicrobial Activity

Research indicates that derivatives of this compound demonstrate significant antimicrobial effects against various pathogens. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µM |

| S. agalactiae | 75 µM |

| S. aureus | 100 µM |

These findings suggest that the compound's derivatives may serve as effective agents in combating bacterial infections .

Antitumor Activity

The compound has also shown potential in cancer treatment. In vitro studies have demonstrated that certain derivatives induce cytotoxicity in cancer cell lines more effectively than conventional chemotherapeutic agents like Paclitaxel. For example, a study on MKN-45 gastric adenocarcinoma cells revealed that synthesized compounds exhibited higher toxicity compared to control samples, indicating their potential as antitumor agents .

Case Studies

-

Study on Antimicrobial Properties:

A recent investigation assessed the antimicrobial efficacy of various cyanoacetamide derivatives, including 2-cyano-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide. The study utilized the agar-well diffusion method to evaluate antibacterial activities against Gram-positive and Gram-negative bacteria, confirming the compound's effectiveness against E. coli and S. agalactiae . -

Antitumor Efficacy in Gastric Cancer:

Another study focused on the antitumor properties of this compound’s derivatives against gastric cancer cell lines. The results indicated a marked increase in cell death rates compared to untreated controls, suggesting that these compounds could be developed into novel anticancer therapies .

The biological activity of 2-cyano-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide may be attributed to its ability to interact with specific biological targets within microbial cells and cancerous tissues. The presence of cyano and acetamide groups enhances its reactivity, allowing for diverse chemical interactions that can disrupt cellular processes.

Q & A

Q. Q1. What are the recommended synthetic routes for 2-cyano-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide, and how can reaction progress be monitored?

A1. The compound can be synthesized via condensation reactions between cyanoacetic acid and substituted thiophene amines. A general protocol involves:

- Step 1 : Reacting 3-cyano-4-ethyl-5-methylthiophen-2-amine with cyanoacetic acid in the presence of a condensing agent (e.g., DCC or EDC) under inert conditions .

- Step 2 : Monitoring reaction progress via TLC (thin-layer chromatography) using solvent systems like hexane:ethyl acetate (9:1) to track intermediate formation .

- Step 3 : Purification via recrystallization (ethanol or pet-ether) or column chromatography. Yields typically range from 60–85%, depending on substituent steric effects .

Q. Q2. What spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

A2. Essential characterization methods include:

- IR Spectroscopy : Confirm the presence of cyano (CN, ~2200 cm⁻¹) and amide (C=O, ~1650–1700 cm⁻¹) groups .

- NMR (¹H/¹³C) : Key signals include thiophene ring protons (δ 6.5–7.5 ppm), ethyl/methyl groups (δ 1.2–2.5 ppm), and acetamide carbonyl (δ ~170 ppm) .

- Mass Spectrometry : Exact mass (e.g., [M+H]⁺ = 270.1135) confirms molecular formula (C₁₂H₁₂N₃O₂S) .

- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N percentages .

Advanced Research Questions

Q. Q3. How can the reactivity of the cyano and acetamide groups in this compound be exploited to synthesize heterocyclic derivatives?

A3. The cyano group undergoes nucleophilic addition, while the acetamide moiety participates in cyclocondensation:

- Thiazole/Thiadiazole Synthesis : React with hydrazine or thiosemicarbazide to form 1,3-thiazole or 1,3,4-thiadiazole derivatives under acidic conditions .

- Pyrazole Formation : Use nitrile-imine cycloaddition with dipolarophiles (e.g., acetylene derivatives) .

- Example : In a study, similar acetamide derivatives yielded polysubstituted thiophenes via base-catalyzed cyclization .

Q. Q4. How should researchers address contradictions in spectral or synthetic yield data across studies?

A4. Contradictions often arise from solvent polarity, catalyst choice, or side reactions. Mitigation strategies:

- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT for vibrational modes) .

- Reproducibility Tests : Replicate reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .

- Byproduct Analysis : Use HPLC-MS to identify impurities (e.g., unreacted amine or hydrolyzed cyano groups) .

Q. Q5. What experimental design considerations are critical for evaluating the biological activity of derivatives?

A5. Focus on structure-activity relationship (SAR) studies:

- Target Selection : Prioritize enzymes (e.g., kinases, proteases) where cyanoacetamides show inhibitory potential .

- Dose-Response Assays : Use in vitro models (e.g., Wister albino mice for hypoglycemic activity) with IC₅₀ calculations .

- Toxicity Screening : Assess hepatic/renal toxicity via ALT/AST markers and histopathology .

Q. Q6. What computational methods can predict the compound’s physicochemical properties or binding modes?

A6. Advanced modeling approaches include:

- DFT Calculations : Optimize geometry and calculate electrostatic potential maps for reactivity hotspots .

- Molecular Docking : Simulate interactions with target proteins (e.g., COVID-19 main protease) using AutoDock Vina .

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and bioavailability .

Q. Q7. How should researchers handle safety concerns given limited toxicological data for this compound?

A7. Adopt precautionary measures:

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .

- Waste Disposal : Quench reactions with ice/water and neutralize acidic byproducts before disposal .

- Emergency Protocols : Maintain antidotes (e.g., methylene blue for cyanide exposure) in lab settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.